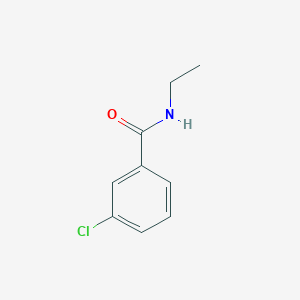

3-chloro-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-ethylbenzamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a product of Combi-Blocks, Inc .

Molecular Structure Analysis

The linear formula for this compound is C9H10ClNO . The structure can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .Scientific Research Applications

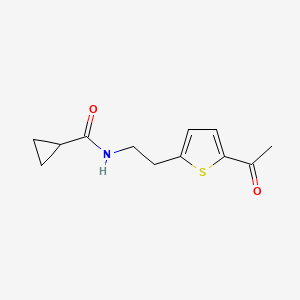

Gastroprokinetic Activity

- Compounds related to 3-chloro-N-ethylbenzamide have been studied for their gastroprokinetic activity. Specifically, derivatives with six- and seven-membered heteroalicycles were found to exhibit potent gastric emptying activity, indicating potential applications in gastroprokinetic therapies (Morie et al., 1995).

Photocatalytic Degradation of Pollutants

- Research has investigated the use of adsorbents loaded with TiO2 for the photocatalytic degradation of propyzamide (a derivative of this compound) in water treatment. This application could be significant for environmental remediation and water purification (Torimoto et al., 1996).

Platinum-Catalyzed Chemical Reactions

- A study has demonstrated the use of platinum catalysis in reactions involving N-ethylbenzamide, yielding significant yields. This showcases its potential in synthetic chemistry, particularly in the development of novel catalysts and reaction mechanisms (Wang and Widenhoefer, 2004).

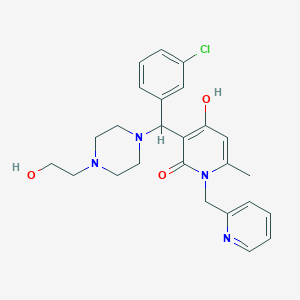

Pharmaceutical Compound Synthesis

- The compound has been utilized in the synthesis of novel pharmaceutical compounds, such as CCR5 antagonists. This indicates its role as a precursor or intermediate in the creation of new medicinal agents (Bi, 2015).

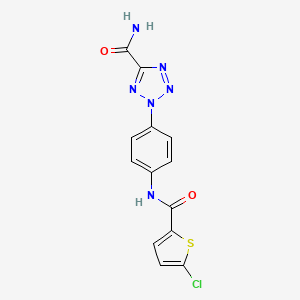

Antibacterial Activity

- Research into chloro-substituted salicylanilide derivatives, related to this compound, has shown promising antibacterial activity, especially against Gram-positive bacteria. This suggests potential applications in the development of new antibacterial agents (Ienascu et al., 2022).

Analytical Chemistry

- The compound's derivatives have been studied for their liquid chromatographic retention properties, providing insights into their chemical behavior and potential applications in analytical chemistry (Lehtonen, 1983).

Properties

IUPAC Name |

3-chloro-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXUKUHVUPLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)

![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)

![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)

![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)

![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)